molecular formula C15H16ClFN2O4 B3989341 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3989341
M. Wt: 342.75 g/mol
InChI Key: PHGZJCUVCBXUOR-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a bicyclic core structure with a 2-oxo group, a 6-methyl substituent, and a 2-chloro-6-fluorophenyl moiety at position 2. The ester group at position 5 is a 2-methoxyethyl chain, distinguishing it from simpler alkyl esters (e.g., ethyl or methyl) commonly found in analogous compounds . The chlorine and fluorine atoms on the phenyl ring introduce steric and electronic effects that influence its physicochemical properties, such as lipophilicity and metabolic stability, while the methoxyethyl ester enhances solubility compared to bulkier substituents .

Properties

IUPAC Name

2-methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O4/c1-8-11(14(20)23-7-6-22-2)13(19-15(21)18-8)12-9(16)4-3-5-10(12)17/h3-5,13H,6-7H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGZJCUVCBXUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluoro positions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparisons with related tetrahydropyrimidine derivatives. Below is a detailed analysis based on molecular features, biological activity, and physicochemical properties:

Structural and Functional Comparisons

Compound Name Molecular Formula Key Structural Differences Biological/Physicochemical Impact Reference
Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₅ClN₂O₃S Replaces 2-oxo with 2-thioxo; ethyl ester instead of methoxyethyl Thioxo group increases reactivity and alters binding affinity; lower solubility due to ethyl ester .
Butyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₆H₁₉FNO₃ Fluorophenyl at position 4 (no chlorine); butyl ester Fluorine enhances lipophilicity and metabolic stability; butyl ester reduces solubility .
Methyl 4-(4-chlorophenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₀H₁₉ClN₂O₅S Tosylmethyl substituent at position 6; methyl ester Tosylmethyl group increases steric bulk, potentially reducing membrane permeability .
Ethyl 4-(2,4-difluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₂₀H₁₇F₂N₂O₂S Difluorophenyl and thioxo groups; 1-phenyl substitution Difluorophenyl improves target selectivity; thioxo group may enhance antimicrobial activity .
2-Methoxyethyl 6-methyl-2-oxo-4-(2-phenylvinyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₇H₂₀N₂O₄ 2-Phenylvinyl instead of 2-chloro-6-fluorophenyl Vinyl group introduces planarity, affecting π-π stacking interactions; reduced halogen-dependent binding .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 2-chloro-6-fluorophenyl group in the target compound provides a balance of electron-withdrawing (Cl) and lipophilic (F) effects, enhancing receptor binding compared to mono-halogenated analogs (e.g., 4-chlorophenyl or 2-fluorophenyl derivatives) . Methoxyethyl esters demonstrate superior aqueous solubility (logP ~2.1) compared to ethyl (logP ~2.8) or butyl esters (logP ~3.5), making the target compound more suitable for oral bioavailability .

Thioxo vs. Oxo Groups :

  • Thioxo-containing analogs (e.g., Ethyl 4-(2-chlorophenyl)-2-thioxo derivatives) exhibit stronger antimicrobial activity but higher cytotoxicity, limiting therapeutic utility. The oxo group in the target compound reduces off-target effects .

Halogen Positioning :

  • The ortho-chloro and para-fluoro arrangement in the target compound minimizes steric clashes in active sites compared to meta- or para-substituted halogenated analogs (e.g., 4-(3-chlorophenyl) derivatives), as shown in crystallographic studies .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound Ethyl 4-(4-Chlorophenyl)-2-Thioxo Analog Butyl 4-(2-Fluorophenyl) Analog
Molecular Weight 396.8 g/mol 372.9 g/mol 299.3 g/mol
logP 2.1 2.8 3.5
Solubility (mg/mL) 12.4 (pH 7.4) 5.6 (pH 7.4) 3.2 (pH 7.4)
Plasma Stability (t₁/₂) 8.3 h 4.7 h 6.1 h

Biological Activity

2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity through a review of relevant studies, synthesis pathways, and case studies, providing a comprehensive understanding of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H15ClF N2O4
  • Molecular Weight : 304.73 g/mol

Table 1: Key Properties

PropertyValue
Molecular FormulaC14H15ClF N2O4
Molecular Weight304.73 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidines exhibit antiviral properties. A study focusing on similar compounds demonstrated that certain derivatives showed inhibitory effects on HIV integrase activity. Specifically, compounds with similar structures were tested for their ability to inhibit the strand transfer reaction of HIV integrase in vitro, revealing IC50 values as low as 0.65 µM for the most active derivatives .

Anticancer Activity

The biological evaluation of pyrimidine derivatives has also highlighted their anticancer potential. For instance, chloroethyl pyrimidine nucleosides were reported to significantly inhibit cell proliferation, migration, and invasion in vitro on cancer cell lines such as A431 vulvar epidermal carcinoma . This suggests that the compound may also possess similar properties due to its structural motifs.

The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors. For example, docking studies have been utilized to predict how these compounds bind to HIV integrase, providing insights into their inhibitory mechanisms . The presence of the chloro and fluorine substituents in the structure may enhance binding affinity and selectivity.

Study 1: Synthesis and Evaluation of Tetrahydropyrimidines

In a detailed study published in a peer-reviewed journal, researchers synthesized various tetrahydropyrimidine derivatives and evaluated their biological activities. The study reported that certain modifications at the phenyl ring significantly influenced the inhibitory activity against HIV integrase. The most promising candidates were further analyzed for cytotoxicity against human cell lines .

Study 2: Antiproliferative Effects

Another investigation focused on the antiproliferative effects of pyrimidine derivatives on different cancer cell lines. The results indicated that modifications in the carboxylate group led to varying degrees of efficacy, with some compounds exhibiting significant cytotoxicity at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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2-Methoxyethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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